

# N-Ethyloxetan-3-amine: A Technical Overview of its Chemical Properties and Structure

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## Compound of Interest

Compound Name: *N-Ethyloxetan-3-amine*

Cat. No.: B572911

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## Introduction

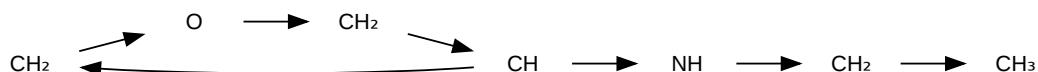
**N-Ethyloxetan-3-amine**, with the CAS number 1341989-73-8, is a heterocyclic secondary amine that has garnered interest within the fields of medicinal chemistry and synthetic organic chemistry. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds is a strategy increasingly employed in drug discovery to modulate physicochemical properties.<sup>[1][2]</sup> Oxetanes can influence aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the known chemical properties and structure of **N-Ethyloxetan-3-amine**, drawing upon available data and the general characteristics of related oxetane compounds.

## Chemical Structure and Properties

**N-Ethyloxetan-3-amine** is structurally characterized by an oxetane ring with an ethylamino group attached at the 3-position. The strained four-membered ring imparts unique conformational features and reactivity to the molecule.<sup>[2]</sup>

Structure:

Chemical Structure of N-Ethyloxetan-3-amine



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Caption: 2D structure of **N-Ethyloxetan-3-amine**.

#### Physicochemical Properties

Detailed experimental data for **N-Ethyloxetan-3-amine** is not extensively available in peer-reviewed literature. The following table summarizes the available information, with some properties estimated based on related compounds and general principles of organic chemistry.

Property	Value	Source/Comment
CAS Number	1341989-73-8	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	<a href="#">[6]</a>
Molecular Weight	101.15 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	N-ethyloxetan-3-amine	<a href="#">[5]</a>
Physical Form	Liquid	<a href="#">[5]</a>
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
pKa	Estimated to be in the range of 8-9	Based on typical secondary amines; the electron-withdrawing effect of the oxetane oxygen may slightly lower the basicity. <a href="#">[3]</a>
Solubility	Expected to have good aqueous solubility	The presence of the polar oxetane ring and the amine group generally enhances water solubility. <a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature	2-8 °C (Refrigerator)	<a href="#">[5]</a>

## Spectroscopic Data

Detailed experimental spectroscopic data for **N-Ethyloxetan-3-amine** is not publicly available. The following are predicted spectral characteristics based on its structure.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

- Ethyl group protons: A triplet corresponding to the methyl protons (CH<sub>3</sub>) and a quartet corresponding to the methylene protons (CH<sub>2</sub>) would be expected.

- Oxetane ring protons: The protons on the oxetane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other and the proton on the nitrogen. The protons on the carbons adjacent to the oxygen (C2 and C4) would be shifted downfield compared to the proton on C3.
- Amine proton: A broad singlet for the NH proton, the chemical shift of which would be concentration and solvent dependent.

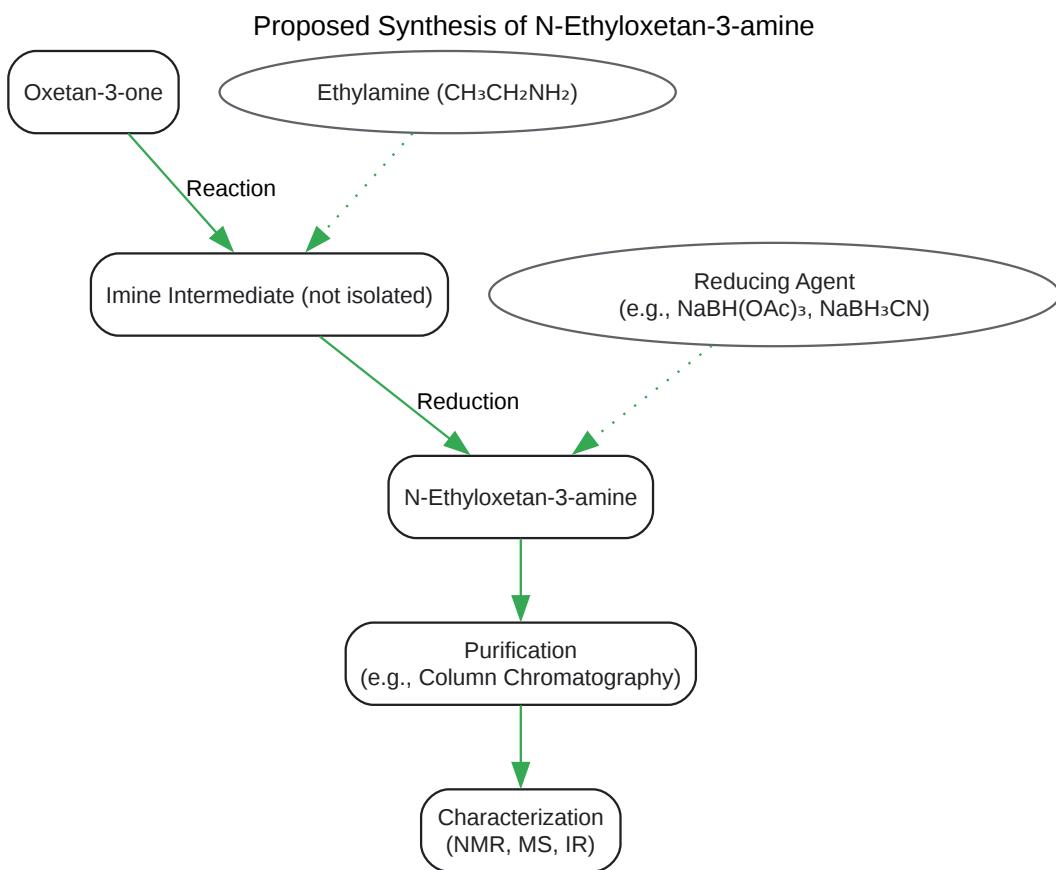
#### <sup>13</sup>C NMR Spectroscopy (Predicted)

- Ethyl group carbons: Two distinct signals for the methyl and methylene carbons.
- Oxetane ring carbons: Signals for the two equivalent carbons adjacent to the oxygen (C2 and C4) and a separate signal for the carbon bearing the amino group (C3). The carbons bonded to the electronegative oxygen and nitrogen atoms would be shifted downfield.

## Synthesis

A specific, detailed experimental protocol for the synthesis of **N-Ethyloxetan-3-amine** is not readily found in the literature. However, a plausible and common synthetic route would be the reductive amination of oxetan-3-one with ethylamine. This is a widely used method for the preparation of secondary amines.<sup>[7][8]</sup>

#### Proposed Synthetic Workflow



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Caption: A logical workflow for the synthesis of **N-Ethyloxetan-3-amine**.

General Experimental Protocol (Hypothetical)

- **Imine Formation:** Oxetan-3-one would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane). To this solution, an equimolar amount of ethylamine would be added. The reaction may be stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

- Reduction: A reducing agent, such as sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), would then be added to the reaction mixture. These reagents are commonly used for reductive aminations as they are selective for the iminium ion over the ketone starting material.
- Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction would be quenched, typically with an aqueous basic solution. The organic layer would be separated, dried, and concentrated. The crude product would then be purified, likely via column chromatography on silica gel, to yield pure **N-Ethyloxetan-3-amine**.

## Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or any associated signaling pathways for **N-Ethyloxetan-3-amine**. However, the incorporation of the oxetane motif is a known strategy in medicinal chemistry to improve the drug-like properties of a molecule.<sup>[3][9]</sup> The oxetane ring can act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups.<sup>[10][11]</sup> The presence of the oxetane can lead to:

- Increased Aqueous Solubility: The polar nature of the ether oxygen can improve the solubility of the parent molecule.<sup>[1]</sup>
- Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.<sup>[2]</sup>
- Modulation of Basicity: The electron-withdrawing inductive effect of the oxetane oxygen can lower the  $\text{pK}_a$  of a nearby amine, which can be advantageous for optimizing drug-receptor interactions and pharmacokinetic properties.<sup>[3]</sup>

Given these general principles, **N-Ethyloxetan-3-amine** is likely utilized as a building block in the synthesis of more complex molecules for biological screening. Any observed biological activity would be dependent on the overall structure of the final compound.

## Conclusion

**N-Ethyloxetan-3-amine** is a valuable synthetic intermediate, particularly in the context of medicinal chemistry and drug discovery. While specific, publicly available experimental data on

its physicochemical properties and biological activity is limited, its structural features suggest it is a useful building block for introducing the beneficial oxetane motif into larger molecules. Further research is needed to fully characterize this compound and explore its potential applications. The synthesis is likely achievable through standard organic chemistry methods such as reductive amination. Researchers working with this compound should anticipate the need for thorough in-house characterization.

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